molecular formula C13H16N2O2S B2807984 N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1252369-11-1

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide

Cat. No.: B2807984
CAS No.: 1252369-11-1
M. Wt: 264.34
InChI Key: SWUXSVPEAXKVJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, sulfanyl, hydroxy, and amide groups would likely have a significant impact on the compound’s overall structure and properties. For example, the cyano group is a strong electron-withdrawing group, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyano group is reactive and can participate in various reactions such as reduction and addition reactions. The sulfanyl group is also reactive and can undergo oxidation and substitution reactions. The amide group is relatively stable but can participate in hydrolysis and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide, hydroxy, and cyano groups could affect the compound’s solubility, boiling point, and melting point .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be further studied for potential medicinal applications .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,9-14)15(3)12(17)8-18-11-6-4-10(16)5-7-11/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUXSVPEAXKVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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